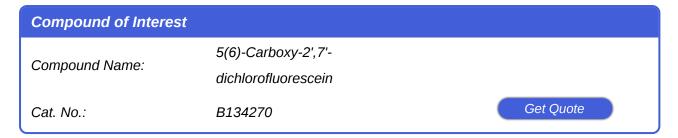


quantum yield and extinction coefficient of CDCF

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An In-depth Technical Guide to the Photophysical Properties and Applications of **5(6)-Carboxy-2',7'-dichlorofluorescein** (CDCF)

This guide provides a comprehensive overview of the essential photophysical characteristics of **5(6)-Carboxy-2',7'-dichlorofluorescein** (CDCF), a versatile fluorescent probe. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays. The document details the quantum yield and extinction coefficient of CDCF, presents experimental protocols for their determination, and explores its application in cellular assays, including the measurement of intracellular pH, detection of reactive oxygen species, and assessment of multidrug resistance protein activity.

Core Photophysical Properties of CDCF

The utility of a fluorescent probe is defined by its ability to absorb and emit light efficiently. For CDCF, the key parameters are its molar extinction coefficient and fluorescence quantum yield.

Data Presentation: Photophysical Properties of CDCF



Property	Value	Notes
Molar Extinction Coefficient (ε)	90,000 M ⁻¹ cm ⁻¹ [1]	At the absorption maximum.
Fluorescence Quantum Yield (Φ)	0.79[2]	This value is for the oxidized, fluorescent product of 6-carboxy-H2DCFDA inside cells.
Excitation Maximum (λex)	504 nm[1][3]	In aqueous buffer (e.g., 0.1 M Tris pH 8.0).
Emission Maximum (λem)	529 nm[1]	In aqueous buffer (e.g., 0.1 M Tris pH 8.0).
рКа	4.8[1]	This lower pKa makes it suitable for measuring pH in acidic environments.[1][4]

Experimental Protocols

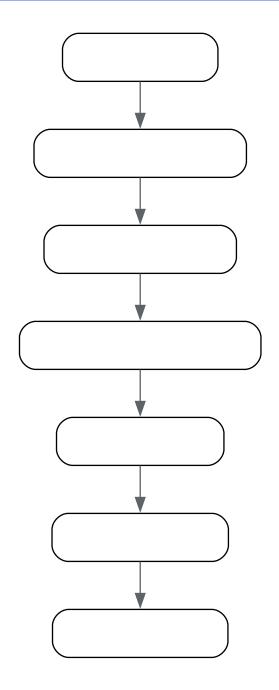
Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.

Experimental Workflow for Extinction Coefficient Measurement





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Workflow for determining the molar extinction coefficient of CDCF.

Methodology:

• Stock Solution Preparation: Prepare a concentrated stock solution of CDCF in dimethyl sulfoxide (DMSO).



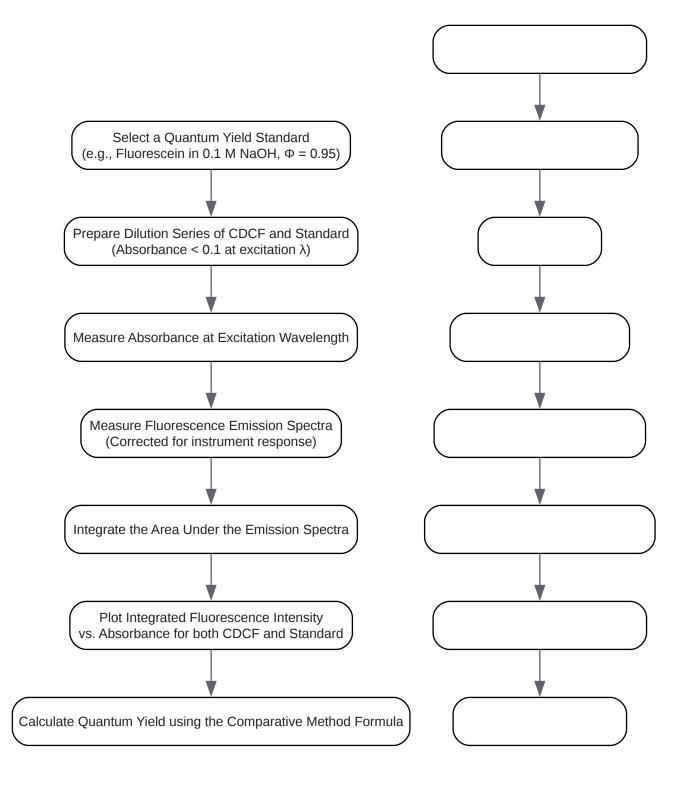
- Dilution Series: Create a series of dilutions of the CDCF stock solution in a suitable aqueous buffer (e.g., 0.1 M Tris, pH 8.0). The final concentrations should result in absorbance values between 0.1 and 1.0 to ensure linearity.
- Spectrophotometry: For each dilution, measure the absorbance spectrum using a UV-Vis spectrophotometer. Use the same buffer as a blank reference.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λmax).
 - Plot the absorbance at λmax against the molar concentration of CDCF for each dilution.
 - Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.
 - The molar extinction coefficient (ϵ) is calculated from the slope of the line according to the Beer-Lambert law (ϵ = Slope / I, where I is the path length of the cuvette, typically 1 cm).

Determination of Fluorescence Quantum Yield

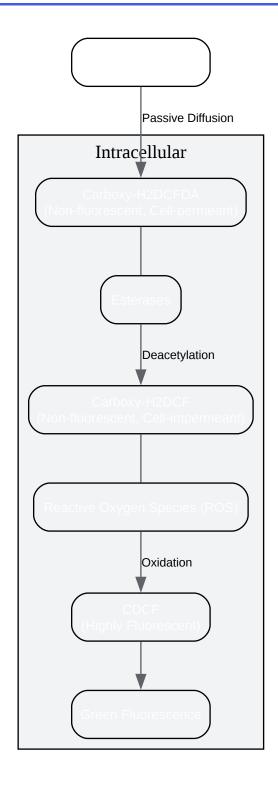
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is commonly determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

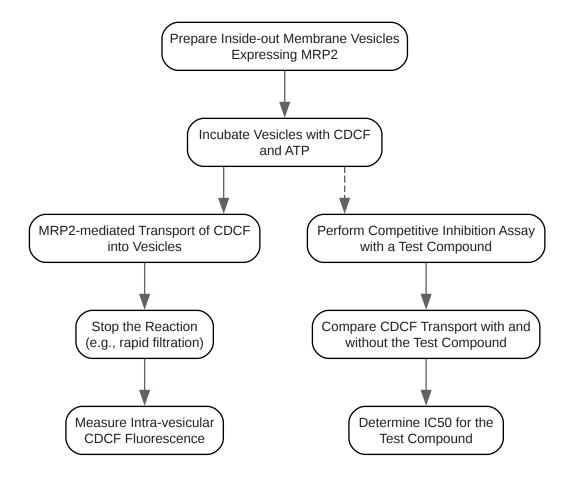












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